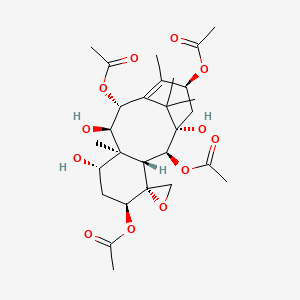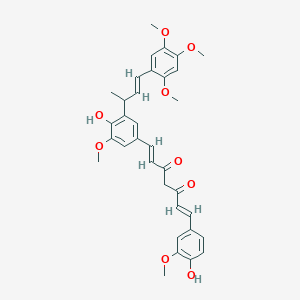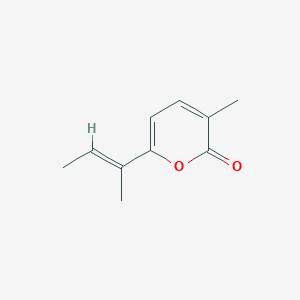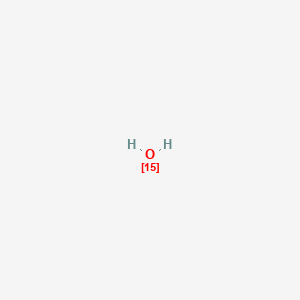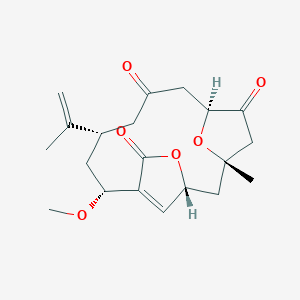
13-Epi-Scabrolide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Epi-Scabrolide C is a natural product found in Sinularia maxima and Sinularia scabra with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
13-epi-sclareol, a labdane-type diterpene akin to 13-Epi-Scabrolide C, has shown antibacterial activity exclusively against Gram-positive bacteria. It exerts bactericidal and lytic action by inhibiting oxygen consumption of intact Gram-positive cells. The compound targets the bacterial respiratory chain, inhibiting NADH oxidase and cytochrome c reductase activities. However, it does not affect coenzyme Q reductase and cytochrome c oxidase activities. Gram-negative bacteria's envelope may act as a barrier, preventing the compound from reaching its site of action (Tapia et al., 2004).
Anti-inflammatory Properties
13-Epi-Scabrolide C demonstrated potent inhibition of IL-12 and IL-6 production in lipopolysaccharide-stimulated bone marrow-derived dendritic cells (BMDCs), indicating its significant anti-inflammatory properties. The compound displayed IC50 values of 5.30 ± 0.21 and 13.12 ± 0.64 μM for IL-12 and IL-6 respectively, highlighting its potential as an anti-inflammatory agent (Thao et al., 2013).
Cancer Research
13-Epi-Scabrolide C has been studied for its potential in cancer research. Scabrolide A, closely related to 13-Epi-Scabrolide C, was synthesized and its anti-cancer properties were investigated. The study provides insights into the structural complexity and potential therapeutic applications of compounds like 13-Epi-Scabrolide C in cancer treatment (Meng & Fürstner, 2022).
Antiproliferative Activity
The compound exhibited antiproliferative activity in breast and uterine cancers in vitro, showing its potential as a therapeutic agent for these types of cancer. The study reported that the antiproliferative activity of 13-epi-sclareol is comparable to Tamoxifen, a well-known cancer drug, in terms of IC50. It also induced apoptotic changes in a concentration-dependent manner in the breast cancer cell line MCF-7 (Sashidhara et al., 2007).
Cytotoxic Interaction in Cancer Cells
While not directly studying 13-Epi-Scabrolide C, related research on the cytotoxic interaction between epidoxorubicin and gemcitabine in human bladder cancer cells in vitro might provide insights into combinational drug therapy strategies that could be applicable to compounds like 13-Epi-Scabrolide C. The study emphasizes the importance of drug combination and scheduling in maximizing therapeutic efficacy (Zoli et al., 2004).
Eigenschaften
Produktname |
13-Epi-Scabrolide C |
|---|---|
Molekularformel |
C20H26O6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1S,3R,7R,9S,13S)-7-methoxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6(17)-ene-5,11,14-trione |
InChI |
InChI=1S/C20H26O6/c1-11(2)12-5-13(21)7-18-16(22)10-20(3,26-18)9-14-8-15(19(23)25-14)17(6-12)24-4/h8,12,14,17-18H,1,5-7,9-10H2,2-4H3/t12-,14+,17-,18+,20+/m1/s1 |
InChI-Schlüssel |
ZLDOSIVXLFPCIZ-JGVCLGMGSA-N |
Isomerische SMILES |
CC(=C)[C@H]1C[C@H](C2=C[C@@H](C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)OC |
Kanonische SMILES |
CC(=C)C1CC(C2=CC(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)OC |
Synonyme |
13-epi-scabrolide C scabrolide C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



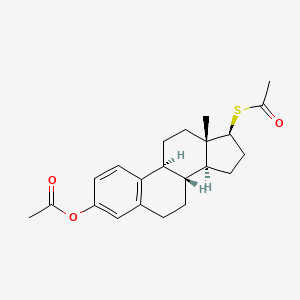
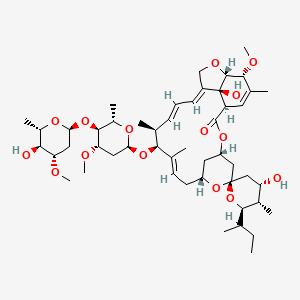
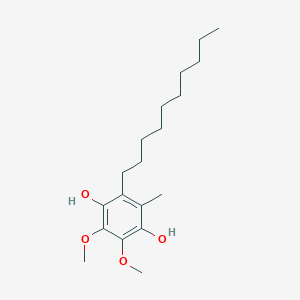
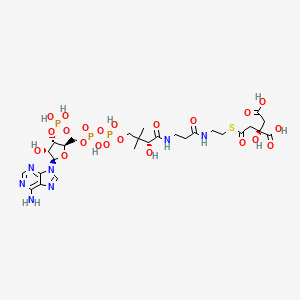
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)
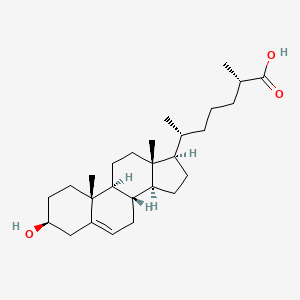
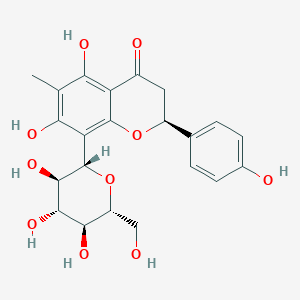
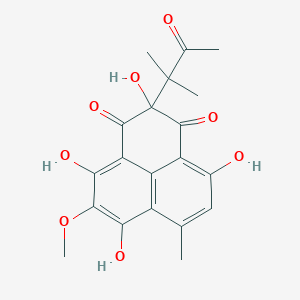

![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
